

Allitinib cell proliferation assay SRB method

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: S001612

Get Quote

Allitinib Application Notes & Protocols

Compound Background and Mechanism of Action

Allitinib (also known as **AST-1306**) is an investigational small molecule that functions as a **potent, selective, and irreversible inhibitor** of the ErbB receptor family, primarily targeting the **Epidermal Growth Factor Receptor (EGFR)** and **ErbB2 (HER2)** [1] [2]. Its irreversible binding and high selectivity make it a candidate for overcoming resistance mutations in EGFR, such as the **T790M/L858R double mutant**, which is often associated with resistance to first-generation EGFR inhibitors [1] [3].

Key Quantitative Profiling Data

The table below summarizes the primary *in vitro* pharmacological data for Allitinib, illustrating its potency and selectivity.

Target / Assay	Cell Line / System	IC ₅₀ Value	Experimental Conditions
EGFR (Wild Type)	Enzyme assay	0.5 nM [2]	Tyrosine kinase activity assay [3].

Target / Assay	Cell Line / System	IC ₅₀ Value	Experimental Conditions
ErbB2 (HER2)	Enzyme assay	3 nM [2]	Tyrosine kinase activity assay [3].
EGFR (T790M/L858R Mutant)	NIH3T3-EGFR T790M/L858R	12 nM [1] [2]	Cell proliferation assessed after 72 hours [1].
ErbB4	Enzyme assay	0.8 nM [2]	Tyrosine kinase activity assay.
Cell Proliferation Inhibition	SK-OV-3 (Ovarian)	Strong inhibition [1]	SRB assay; 72-hour treatment [3].
Cell Proliferation Inhibition	A549 (Lung)	Moderate inhibition [1]	SRB assay; 72-hour treatment [3].

Detailed SRB Assay Protocol for Allitinib Testing

The SRB assay is a robust, colorimetric method that measures cellular protein content, serving as a proxy for cell number and proliferation [4] [5]. The following protocol is adapted for testing Allitinib in a 96-well plate format [4] [3].

A. Reagent Preparation

- **Allitinib Stock Solution:** Prepare Allitinib (tosylate salt) in DMSO at a concentration such that the final DMSO concentration in cell culture does not exceed 0.1-0.5% (v/v) to avoid solvent toxicity [1] [3].
- **SRB Solution:** Dissolve Sulforhodamine B sodium salt in 1% (v/v) acetic acid to a final concentration of 0.4% (wt/vol) [4].
- **Trichloroacetic Acid (TCA):** Prepare a cold 50% (wt/vol) solution in water [4].
- **Tris Base Solution:** Prepare a 10 mM solution for dissolving protein-bound dye [4].

B. Cell Seeding and Treatment

- **Cell Preparation:** Harvest adherent cells (e.g., A549, Calu-3, SK-OV-3) and prepare a single-cell suspension. Determine cell count and viability using Trypan Blue exclusion [4].
- **Seeding:** Seed cells in 96-well flat-bottom tissue culture plates at a density of 2×10^4 cells/well in a volume of 50-100 μ L of complete growth medium. The optimal density should ensure cells are in the

log phase of growth and are 70-80% confluent at the end of the assay (e.g., after 5 days) [4].

- **Incubation:** Pre-incubate the plate at **37°C in a 5% CO₂** incubator for 24 hours to allow cell attachment [3].
- **Dosing:** Add Allitinib treatment solutions prepared in medium (from serially diluted stock solutions). Include **vehicle controls** (DMSO at the same final concentration as treated wells) and **blank wells** (medium only for background subtraction). Ensure each condition is tested in replicates (e.g., triplicates) [4] [3].
- **Incubation with Treatment:** Return the plates to the incubator for the desired treatment duration (e.g., **72 hours**) [1] [3].

C. Cell Fixation and Staining

- **Fixation:** After the treatment period, gently add cold 50% TCA directly to the culture medium to achieve a final concentration of **10% TCA**. Incubate the plates at **4°C for 1 hour** to fix the cells [4] [3].
- **Washing:** Discard the supernatant and wash the plates **five times** with slow-running tap water or 1% acetic acid to remove TCA, medium, and serum proteins. Air-dry the plates completely [4].
- **Staining:** Add 100 µL of **0.4% SRB solution** to each well and incubate at **room temperature for 15-30 minutes** [4] [3].
- **Removal of Unbound Dye:** Quickly rinse the plates **four to five times** with 1% acetic acid to remove unbound dye, and air-dry [4].

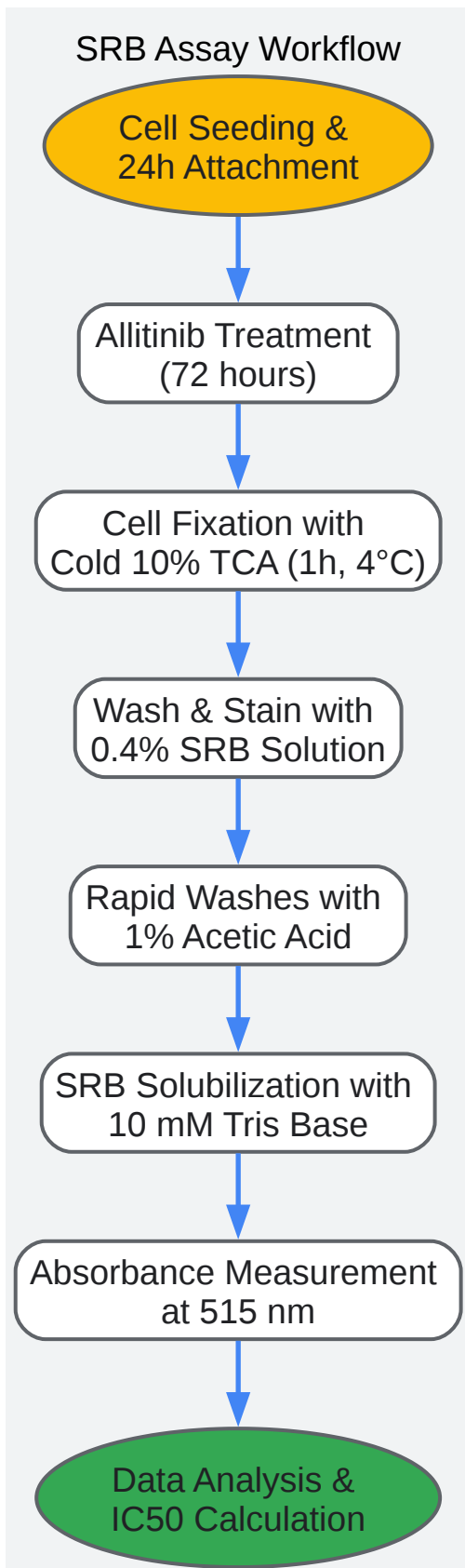
D. Absorbance Measurement and Data Analysis

- **Solubilization:** Dissolve the protein-bound SRB dye by adding **150 µL of 10 mM Tris base solution** to each well. Shake the plate gently for 5-10 minutes to ensure complete solubilization [4].
- **Measurement:** Measure the absorbance at **515 nm** using a multiwell plate spectrophotometer [4] [3].
- **Data Calculation:**
 - Calculate the mean absorbance for each test group, subtracting the mean absorbance of the blank wells.
 - The **cell proliferation inhibition rate** can be calculated using the formula: Inhibition Rate (%) = $[1 - (\text{Mean } A_{515} \text{ treated} / \text{Mean } A_{515} \text{ control})] \times 100\%$ [3].
 - Generate dose-response curves and calculate **IC₅₀ values** using appropriate statistical software (e.g., GraphPad Prism) and a method such as the Logit method [4] [3].

Experimental Workflow and Mechanism Diagrams

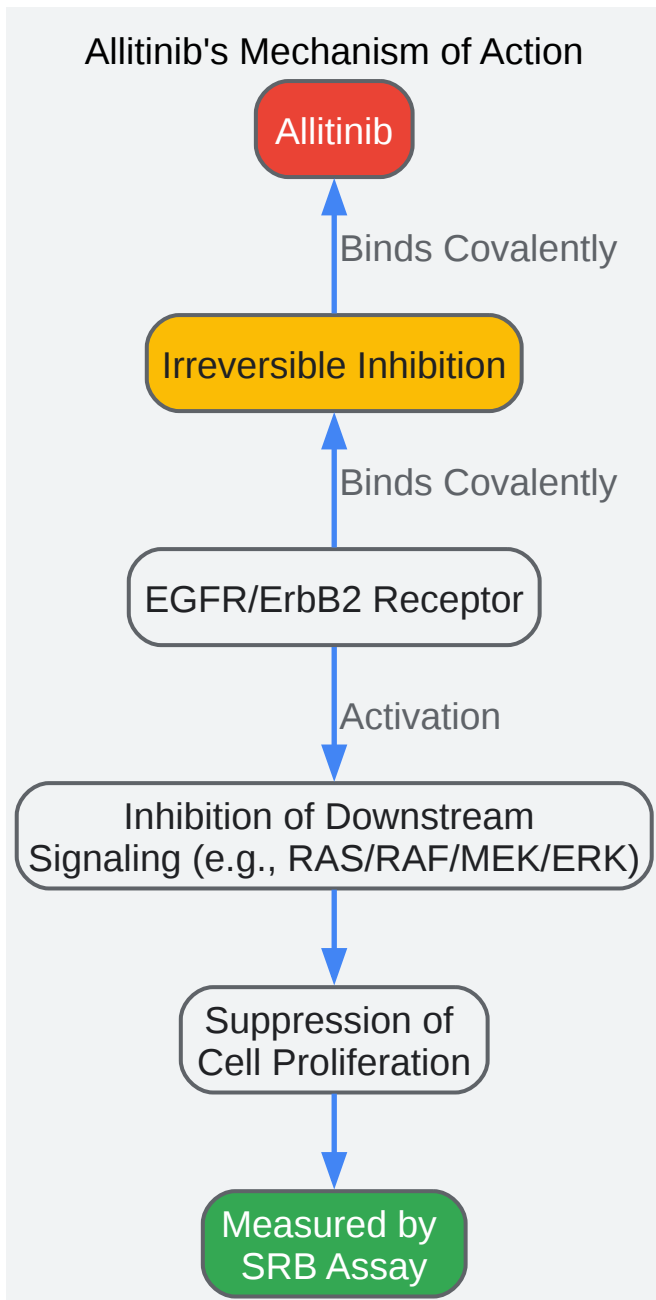
Below are two diagrams generated using Graphviz DOT language that illustrate the experimental workflow and the proposed mechanism of action for Allitinib.

Diagram 1: SRB Assay Workflow for Allitinib Testing This diagram outlines the key steps in the SRB assay procedure.



[Click to download full resolution via product page](#)

Diagram 2: Allitinib's Mechanism of Action This diagram illustrates how Allitinib inhibits EGFR/ErbB2 signaling to ultimately suppress cell proliferation.



[Click to download full resolution via product page](#)

Key Considerations for Researchers

- **Solvent Control:** The final concentration of DMSO in cell culture must be carefully controlled, as high concentrations can be cytotoxic and confound results [1] [3].
- **Cell Line Selection:** The efficacy of Allitinib is highly dependent on the expression levels of EGFR and ErbB2. Researchers should select cell lines accordingly (e.g., SK-OV-3 for high ErbB2 expression) to observe pronounced effects [1] [3].
- **Assay Linearity:** Ensure the cell seeding density and assay duration are within the linear range of the SRB assay for accurate quantification of cell mass [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. tosylate |covalent/irreversible inhibitor of EGFR... | InvivoChem Allitinib [invivochem.com]
2. | EGFR | TargetMol Allitinib [targetmol.com]
3. tosylate | EGFR | FLT | TargetMol Allitinib [targetmol.com]
4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell ... [bio-protocol.org]
5. Standardized sulforhodamine b colorimetric cell ... proliferation assay [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Allitinib cell proliferation assay SRB method]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001612#allitinib-cell-proliferation-assay-srb-method>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com